molecular formula C14H20N4O2 B5303878 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine CAS No. 330633-83-5

1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine

Cat. No.: B5303878
CAS No.: 330633-83-5
M. Wt: 276.33 g/mol
InChI Key: HAVYTZCTAHRQNI-UHFFFAOYSA-N
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Description

1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine is a chemical compound with the molecular formula C14H20N4O2 It is known for its unique structure, which includes a piperazine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine typically involves the reaction of 4-nitroaniline with pyrrolidine and piperazine. The process can be summarized as follows:

    Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of Pyrrolidinyl Derivative: 4-nitroaniline is then reacted with pyrrolidine in the presence of a suitable catalyst to form 4-nitro-3-pyrrolidin-1-ylaniline.

    Cyclization with Piperazine: The final step involves the cyclization of 4-nitro-3-pyrrolidin-1-ylaniline with piperazine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-amino-3-pyrrolidin-1-ylphenylpiperazine.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: Lacks the pyrrolidine ring, making it less complex.

    1-(3-Pyrrolidinylphenyl)piperazine: Similar structure but different substitution pattern on the aromatic ring.

    4-Nitro-1-(pyrrolidin-1-yl)benzene: Contains only the pyrrolidine ring without the piperazine moiety.

Uniqueness

1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine is unique due to the presence of both the piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-18(20)13-4-3-12(16-9-5-15-6-10-16)11-14(13)17-7-1-2-8-17/h3-4,11,15H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVYTZCTAHRQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347419
Record name 1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330633-83-5
Record name 1-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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